molecular formula C8H10Cl2FN B6175742 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2551115-23-0

2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6175742
CAS No.: 2551115-23-0
M. Wt: 210.1
InChI Key:
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Description

2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFN·HCl It is a white crystalline solid that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired amine product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
  • 1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride
  • 2-(4-fluorophenyl)ethan-1-amine

Uniqueness

2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

2551115-23-0

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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